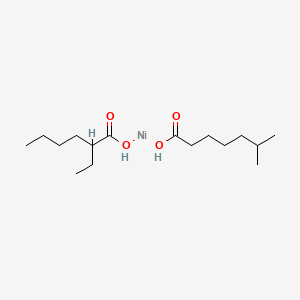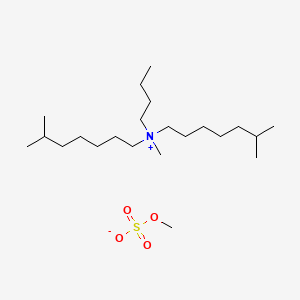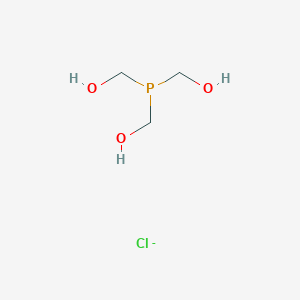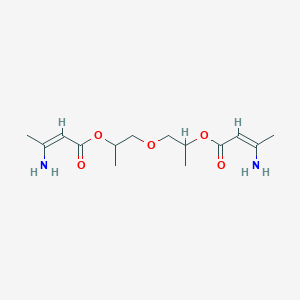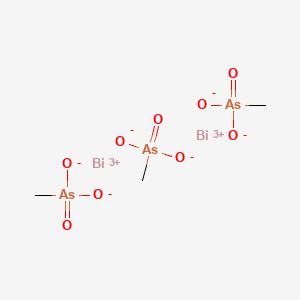
2-Amino-2-methylpropan-1-ol;2-ethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropan-1-ol and 2-ethylhexanoic acid are organic compounds with significant applications in various fields. 2-Ethylhexanoic acid is a branched carboxylic acid used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methylpropan-1-ol involves the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions . Another common method includes the reaction of acrylonitrile with ammonia to form aminopropionamide, which then undergoes condensation with formaldehyde .
2-Ethylhexanoic acid is typically synthesized through the oxidation of 2-ethylhexanol using various oxidizing agents .
Industrial Production Methods
Industrial production of 2-Amino-2-methylpropan-1-ol often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity . Similarly, 2-ethylhexanoic acid is produced on an industrial scale using continuous oxidation processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions to form various derivatives.
2-Ethylhexanoic acid primarily undergoes:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution and esterification reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, esters, and alcohols .
Scientific Research Applications
2-Amino-2-methylpropan-1-ol is widely used in:
Chemistry: As a buffer solution and in the synthesis of various compounds.
Biology: In biochemical assays and as a stabilizer.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
2-Ethylhexanoic acid finds applications in:
Chemistry: As a precursor in the synthesis of metal salts.
Industry: In the production of plasticizers, lubricants, and coatings.
Mechanism of Action
2-Amino-2-methylpropan-1-ol exerts its effects through its functional groups, which participate in various chemical reactions. It acts as a nucleophile in substitution reactions and as a base in acid-base reactions . The molecular targets include various enzymes and receptors involved in biochemical pathways .
2-Ethylhexanoic acid functions primarily through its carboxylic acid group, participating in esterification and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar to 2-Amino-2-methylpropan-1-ol but with different structural isomers.
2-Amino-2-methyl-1-butanol: Another alkanolamine with similar properties.
2-Ethylhexanol: A precursor to 2-ethylhexanoic acid with similar industrial applications.
Uniqueness
2-Amino-2-methylpropan-1-ol is unique due to its dual functional groups (amine and alcohol), making it versatile in various chemical reactions . 2-Ethylhexanoic acid’s branched structure provides unique properties, such as lower volatility and higher stability, compared to linear carboxylic acids .
Properties
CAS No. |
125328-93-0 |
|---|---|
Molecular Formula |
C12H27NO3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO/c1-3-5-6-7(4-2)8(9)10;1-4(2,5)3-6/h7H,3-6H2,1-2H3,(H,9,10);6H,3,5H2,1-2H3 |
InChI Key |
JUUWJUYPDJLZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



